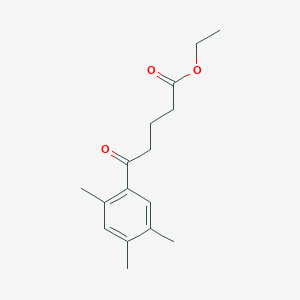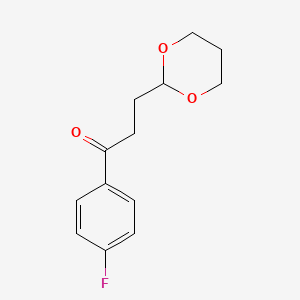
3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone
Übersicht
Beschreibung
The compound “3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone” is a chemical compound that contains a 1,3-dioxane ring. 1,3-Dioxane is a type of ether where the oxygen atoms are incorporated into a six-membered ring structure .
Synthesis Analysis
While specific synthesis methods for “3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone” were not found, a related compound, “1,3-Bis(1,3-dioxan-2-yl)-benzene”, was synthesized with a yield of 48% .Wissenschaftliche Forschungsanwendungen
1. Fluorophores for Aluminum Detection
A study by Lambert et al. (2000) explored the use of phenyl-2-thiazoline fluorophores, which are structurally related to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, for selective detection of aluminum (Al^3+). These compounds showed selectivity for Al^3+ over other metal ions and represented an initial stage in developing specific fluorophores for biological applications, such as studying intracellular aluminum levels (Lambert et al., 2000).
2. Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes
Thomoson and Dolbier (2013) demonstrated the use of fluoroform as a source of difluorocarbene in synthesizing difluoromethoxy- and difluorothiomethoxy derivatives. This process, involving compounds related to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, was efficient and environmentally friendly, offering moderate to good yields (Thomoson & Dolbier, 2013).
3. Synthesis of Nucleoside Analogues
Cadet et al. (1998) researched the synthesis of 1,3-Dioxan-5-yl pyrimidine nucleoside analogues, which are structurally similar to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone. These compounds, higher homologues of antiviral and anticancer 1,3-dioxolanes, showed promise in medical applications, although they exhibited no antiviral activity in the study (Cadet et al., 1998).
4. Heterogeneously Catalysed Condensations of Glycerol
Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with various aldehydes and acetals, producing [1,3]dioxan-5-ols and related compounds. This research highlighted the potential of using 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone derivatives as novel platform chemicals, particularly for creating precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
5. Fluorescent Probes Sensing pH and Metal Cations
Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogue, which are similar to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, as fluorescent probes. These probes demonstrated high sensitivity to pH changes and selectivity in detecting specific metal cations, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Eigenschaften
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFKOXUVQXHNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645927 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |
CAS RN |
898786-02-2 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


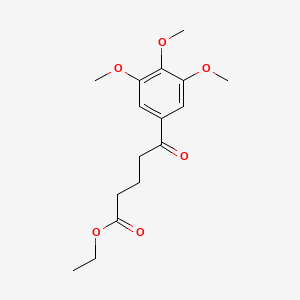
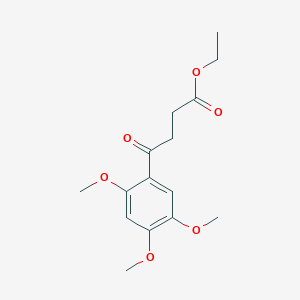
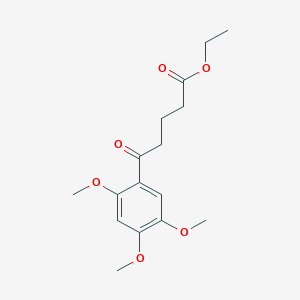
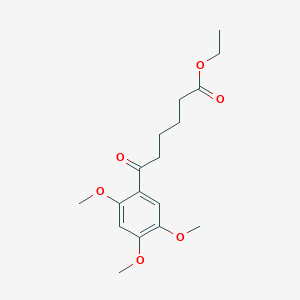
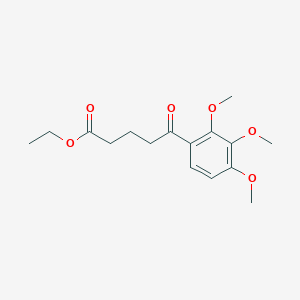
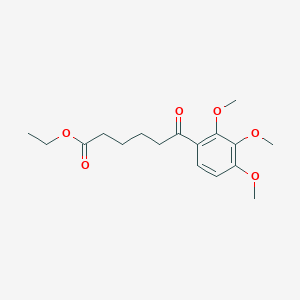
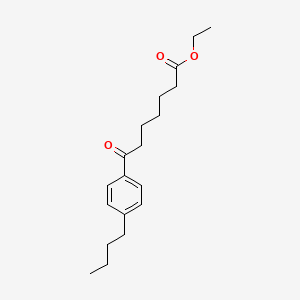
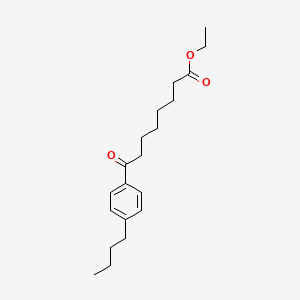
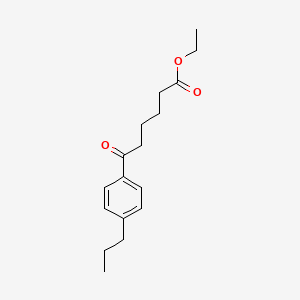
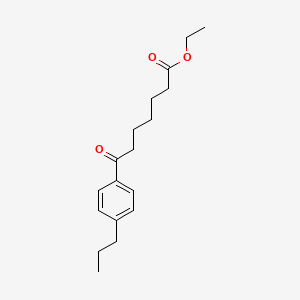
![Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate](/img/structure/B1326086.png)
![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)
![Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate](/img/structure/B1326090.png)
